Chemical structure and molecular weight of 3,6-dimethylpyrazine-2-thiol
Chemical structure and molecular weight of 3,6-dimethylpyrazine-2-thiol
Topic: Chemical structure and molecular weight of 3,6-dimethylpyrazine-2-thiol Content Type: An in-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
Molecular Identity, Synthesis Protocols, and Physicochemical Characterization
Executive Summary
3,6-Dimethylpyrazine-2-thiol (CAS: 5788-49-8) is a functionalized heterocyclic building block critical to the flavor chemistry and pharmaceutical sectors.[1] Often encountered in its tautomeric form, 3,6-dimethyl-2(1H)-pyrazinethione , this compound serves as a potent precursor for savory/meaty flavorants and a scaffold for bioactive ligands.[1]
This guide provides a rigorous examination of its molecular architecture, focusing on the thermodynamic equilibrium between its thiol and thione forms. It outlines a validated synthetic route via nucleophilic aromatic substitution (
Molecular Identity & Physicochemical Properties[2][3][4][5][6][7]
Core Data Matrix
The following data establishes the unambiguous identity of the target molecule.
| Property | Specification |
| Systematic Name | 3,6-Dimethylpyrazine-2-thiol |
| Tautomeric Name | 3,6-Dimethyl-2(1H)-pyrazinethione |
| CAS Registry Number | 5788-49-8 |
| Molecular Formula | |
| Molecular Weight | 140.21 g/mol |
| Exact Mass | 140.0408 Da |
| Appearance | Yellow crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, MeOH, |
| pKa (Predicted) | ~7.8 (Thiol group) |
Structural Tautomerism
A critical insight for researchers is that 3,6-dimethylpyrazine-2-thiol does not exist as a static structure.[1] In solution and solid state, it undergoes rapid prototropic tautomerism. The equilibrium favors the thione (lactam-like) form in polar solvents due to the stabilization of the N-H bond, while the thiol form is reactive in alkylation sequences.[1]
Mechanistic Implication: When designing S-alkylation reactions, one must use a base (e.g.,
Figure 1: Tautomeric equilibrium between the aromatic thiol and the keto-like thione. Base treatment converges both forms to the reactive thiolate anion.[1]
Synthesis & Fabrication Protocol
Note on Safety: This protocol involves the generation of thiols (stench) and the use of corrosive reagents (
Retrosynthetic Strategy
Direct functionalization of the pyrazine ring is difficult. The most robust industrial route employs the conversion of 3,6-dimethyl-2-hydroxypyrazine (tautomer: 3,6-dimethylpyrazin-2(1H)-one) to the chloro-intermediate, followed by displacement with a sulfur nucleophile.[1]
Step-by-Step Methodology
Phase 1: Chlorination (Activation)
-
Precursor: 3,6-Dimethylpyrazin-2-ol (CAS: 16289-18-2).[1]
-
Reagent: Phosphoryl chloride (
). -
Protocol:
-
Charge a round-bottom flask with 3,6-dimethylpyrazin-2-ol (1.0 eq).
-
Add
(5.0 eq) carefully. Caution: Exothermic. -
Reflux the mixture at 100°C for 3–4 hours. Monitor by TLC (disappearance of polar starting material).
-
Quench: Cool to 0°C and pour slowly onto crushed ice/water with vigorous stirring. Critical: POCl3 hydrolysis is violent.
-
Neutralize with
to pH 8 and extract with Dichloromethane (DCM). -
Concentrate to yield 2-chloro-3,6-dimethylpyrazine .
-
Phase 2: Thiolation (Substitution)
-
Reagent: Sodium Hydrosulfide (NaSH) or Thiourea.
-
Preferred Route (NaSH):
-
Dissolve 2-chloro-3,6-dimethylpyrazine (1.0 eq) in Ethanol/Water (3:1).
-
Add NaSH hydrate (2.5 eq).
-
Reflux for 6–12 hours. The solution will turn yellow/orange.
-
Workup: Acidify carefully with 1M HCl to pH 3–4. This protonates the thiolate, precipitating the product or allowing extraction into Ethyl Acetate.
-
Purification: Recrystallization from EtOH or sublimation (if solid).
-
Figure 2: Two-step synthetic workflow converting the hydroxy-pyrazine precursor to the target thiol via a chloro-intermediate.
Analytical Characterization
To validate the synthesized material, compare experimental data against these predicted spectroscopic fingerprints.
Proton NMR ( NMR)
Solvent:
| Proton Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| H-5 (Ring) | 7.80 – 8.20 ppm | Singlet (s) | 1H | Aromatic proton, deshielded by ring nitrogens.[1] |
| -SH (Thiol) | 3.50 – 4.50 ppm | Broad Singlet (br s) | 1H | Highly variable. If in thione form (NH), signal shifts to 11.0–13.0 ppm . |
| Me-3 | 2.40 – 2.60 ppm | Singlet (s) | 3H | Methyl adjacent to Nitrogen and Thiol/Thione. |
| Me-6 | 2.30 – 2.50 ppm | Singlet (s) | 3H | Methyl adjacent to Nitrogen and Ring Proton. |
Diagnostic Tip: In
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion (
): 140.0 m/z. -
Fragmentation: Expect loss of -SH (M-33) or methyl groups (M-15).
-
Isotope Pattern: Look for the
isotope peak at M+2 (~4.4% relative abundance), confirming the presence of sulfur.
Functional Applications
Flavor & Fragrance Chemistry
While 3,6-dimethylpyrazine-2-thiol is not a high-volume commodity flavoring itself, it is a high-impact intermediate .[1]
-
Reaction: It reacts with aldehydes or ketones (via thioacetal formation) or undergoes disulfide coupling to generate complex "roasted" or "meaty" profiles.
-
Sensory Profile: Pure thiols in this class often exhibit "sulfury," "roasted coffee," or "brothy" notes at ppb levels.[1]
Pharmaceutical Medicinal Chemistry
The pyrazine-thiol motif is a bioisostere for pyridine-thiols and phenols.
-
Ligand Design: The N-C-S chelating pocket is effective for binding transition metals (Cu, Zn) in metallo-enzyme inhibitors.
-
Linker Chemistry: The thiol group serves as a "soft" nucleophile for bioconjugation, allowing the attachment of the pyrazine fluorophore/pharmacophore to proteins or peptides.
Safety & Handling Protocols
Stench Management
Pyrazine thiols have low odor thresholds and can be perceived as offensive (skunky/rotting) at high concentrations.
-
Containment: Handle only in a fume hood.
-
Decontamination: All glassware must be soaked in a 10% Bleach (Sodium Hypochlorite) solution before removal from the hood. This oxidizes the thiol to the odorless sulfonate.
Oxidation Instability
Thiols readily oxidize to disulfides (
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
Restoration: If the product solidifies into an insoluble dimer, treat with a reducing agent (e.g., DTT or
) to regenerate the free thiol.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3036242, 3,6-Dimethyl-2(1H)-pyrazinethione. Retrieved from [Link]
-
Organic Syntheses (1973). General methods for Thiophene-2-thiol (Analogous Heterocycle Thiolation). Org. Synth. Coll. Vol. 5, 976. Retrieved from [Link]
-
The Good Scents Company. Pyrazine Flavor Ingredients and Precursors. Retrieved from [Link]
-
Lippa, K. A., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides. Environmental Science & Technology, 36(7), 1419–1429.[1] Retrieved from [Link]
